molecular formula C10H12N2 B1345305 (1-Methyl-1H-indol-7-yl)methanamine CAS No. 937795-97-6

(1-Methyl-1H-indol-7-yl)methanamine

Cat. No. B1345305
M. Wt: 160.22 g/mol
InChI Key: FXHZVBVUMCIDPK-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indol-7-yl)methanamine” is a naturally occurring monoamine alkaloid. It is also known as tryptamine. The compound belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .


Molecular Structure Analysis

The molecular formula of “(1-Methyl-1H-indol-7-yl)methanamine” is C10H12N2. Its molecular weight is 160.22 g/mol. The InChI code is 1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5,11H,6,10H2;1H .

Scientific Research Applications

Synthesis and Structural Importance

  • (1-Methyl-1H-indol-7-yl)methanamine and its derivatives are key intermediates in the synthesis of various compounds with potential pharmacological properties. One such derivative, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, was synthesized and characterized, revealing its potential as a precursor for substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Applications in Medicinal Chemistry

  • Anticonvulsant Agents:

    • A series of novel Schiff bases of 3-aminomethyl pyridine, which include compounds related to (1-Methyl-1H-indol-7-yl)methanamine, were synthesized and demonstrated significant anticonvulsant activity. This highlights the potential of these compounds in developing treatments for seizures (Pandey & Srivastava, 2011).
  • Anticancer Agents:

    • A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized and characterized, with some exhibiting potent growth inhibitory action against human cancer cell lines at lower micro molar concentrations, showcasing their potential as anticancer leads (Panathur et al., 2013).
  • Synthesis of Underexplored Core Structures:

    • Research into the direct and highly enantioselective iso-Pictet-Spengler reactions with α-ketoamides involving (1H-indol-4-yl)methanamine as a precursor opens pathways to accessing underexplored indole-based core structure motifs in medicinal chemistry, broadening the scope of drug discovery and design (Schönherr & Leighton, 2012).
  • Cell Death Induction in Cancer Therapy:

    • The compound 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, a derivative of (1-Methyl-1H-indol-7-yl)methanamine, was found to induce a novel type of nonapoptotic cell death termed methuosis in cancer cells, highlighting its potential as a prototype for drugs targeting cancers resistant to conventional therapies (Robinson et al., 2012).
  • Enantioselective Synthesis:

    • The compound class was also involved in the synthesis of chiral (Indol‐2‐yl)methanamines with high enantiomeric excess, demonstrating the potential of these compounds in asymmetric synthesis and production of optically active pharmaceuticals (Lood et al., 2015).

Safety And Hazards

“(1-Methyl-1H-indol-7-yl)methanamine” is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

(1-methylindol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHZVBVUMCIDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640445
Record name 1-(1-Methyl-1H-indol-7-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indol-7-yl)methanamine

CAS RN

937795-97-6
Record name 1-Methyl-1H-indole-7-methanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Aminomethyl)-1-methyl-1H-indole
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